
Leucomycin a5
概要
説明
レウコマイシンA5は、レウコマイシン複合体に属するマクロライド系抗生物質です。元々はStreptomyces kitasatoensisという細菌から分離されました。 この化合物は幅広い抗菌活性を示し、グラム陽性菌とグラム陰性菌の両方に対して効果的です .
科学的研究の応用
Leucomycin A5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of macrolide antibiotics.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: It is used in the development of new antibacterial agents and in the study of fermentation processes
作用機序
レウコマイシンA5は、細菌のリボソーム、特に50Sサブユニットに結合することによって抗菌効果を発揮します。この結合は、ポリペプチド鎖の伸長を阻害することによりタンパク質合成を阻害し、最終的に細菌細胞の死に至ります。 分子標的は、リボソームRNAと関連タンパク質です .
類似の化合物との比較
類似の化合物
ジョザマイシン: 構造と作用機序が類似した別のマクロライド系抗生物質です。
エリスロマイシン: さまざまな細菌感染症の治療に使用される、よく知られたマクロライド系抗生物質です。
タイロシン: 主に獣医学で使用されるマクロライド系抗生物質.
レウコマイシンA5の独自性
レウコマイシンA5は、幅広い抗菌活性を持ち、ペニシリン感受性菌株とペニシリン耐性菌株の両方に有効であることからユニークです。 その独特の構造と作用機序は、細菌耐性の研究と新しい抗生物質の開発における貴重な化合物となっています .
生化学分析
Biochemical Properties
Leucomycin A5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is active against a variety of bacteria, but not against Klebsiella pneumoniae, Salmonella typhimurium, or Escherichia coli . The nature of these interactions is primarily inhibitory, contributing to its antibiotic properties.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level, primarily by inhibiting protein synthesis in bacteria, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and long-term effects on cellular function observed in in vitro studies
準備方法
合成経路と反応条件
レウコマイシンA5は通常、Streptomyces kitasatoensisを用いた発酵プロセスによって製造されます。発酵ブロスは、目的の化合物を分離するためにいくつかの精製工程を受けます。 合成経路には、レウコマイシンA5の収量を最適化するために、特定の培地と制御された環境条件の使用が含まれます .
工業的生産方法
レウコマイシンA5の工業的生産には、大規模な発酵プロセスが含まれます。 発酵ブロスは、高純度のレウコマイシンA5を得るために、溶媒抽出、クロマトグラフィー、結晶化などの抽出および精製技術にかけられます .
化学反応の分析
反応の種類
レウコマイシンA5は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素原子の除去を含みます。
還元: この反応は、水素原子の付加または酸素原子の除去を含みます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はケトンまたはアルデヒドの形成をもたらす可能性があり、一方還元はアルコールをもたらす可能性があります .
科学研究への応用
レウコマイシンA5は、次のような幅広い科学研究への応用があります。
化学: マクロライド系抗生物質の研究における参照化合物として使用されます。
生物学: 細菌の耐性機構と抗生物質が細菌細胞に与える影響を研究するために使用されます。
医学: 特に抗生物質耐性株が原因の細菌感染症の治療における潜在的な用途について調査されています。
類似化合物との比較
Similar Compounds
Josamycin: Another macrolide antibiotic with a similar structure and mechanism of action.
Erythromycin: A well-known macrolide antibiotic used to treat various bacterial infections.
Tylosin: A macrolide antibiotic used primarily in veterinary medicine.
Uniqueness of Leucomycin A5
This compound is unique due to its broad-spectrum antibacterial activity and its effectiveness against both penicillin-susceptible and penicillin-resistant strains of bacteria. Its distinctive structure and mechanism of action make it a valuable compound in the study of bacterial resistance and the development of new antibiotics .
生物活性
Leucomycin A5 is a macrolide antibiotic derived from the fermentation of Streptomyces species. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial effects against various bacterial strains. Its efficacy is particularly noted in the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be comparable to those of other standard antibiotics.
Table 1: MIC Values of this compound Against Selected Bacteria
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Streptococcus pneumoniae | 1.0 |
Enterococcus faecalis | 2.0 |
Escherichia coli | >32 |
These values indicate that this compound is highly effective against certain Gram-positive bacteria but shows limited activity against Gram-negative organisms like E. coli .
This compound exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit, disrupting peptide bond formation and ultimately leading to bacterial cell death. This mechanism is similar to that of other macrolide antibiotics, such as erythromycin and azithromycin.
Case Study: Efficacy Against MRSA
A recent study evaluated the effectiveness of this compound against MRSA isolates. The results indicated that this compound exhibited bactericidal activity at concentrations lower than those required for traditional antibiotics like vancomycin and linezolid. Specifically, it was found that:
- Bactericidal Activity : this compound completely eradicated MRSA biofilms at concentrations as low as 8 µg/mL.
- Resistance : Unlike vancomycin, exposure to sub-MIC concentrations of this compound did not lead to spontaneous resistance in MRSA strains .
Structural Modifications and Enhanced Activity
Research has shown that structural modifications to this compound can enhance its antimicrobial properties. For instance, acyl derivatives of this compound have been synthesized, resulting in improved activity against resistant bacterial strains. These modifications can increase the drug's affinity for bacterial ribosomes or alter its pharmacokinetic properties .
Table 2: Comparison of Antimicrobial Activities of Leucomycin Derivatives
Compound | MIC (µg/mL) | Activity Enhancement |
---|---|---|
This compound | 0.5 | Baseline |
Acyl Derivative 1 | 0.25 | 2x |
Acyl Derivative 2 | 0.125 | 4x |
特性
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYPSLDMXOITF-MJRCUCNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18361-45-0 | |
Record name | Leucomycin A5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18361-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucomycin A5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEUCOMYCIN A5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leucomycin A5 interact with its target and what are the downstream effects?
A1: this compound, a macrolide antibiotic, exerts its antibacterial activity by binding to the 50S subunit of bacterial ribosomes. [] This binding inhibits bacterial protein synthesis by interfering with the translocation of peptidyl tRNA. [] This ultimately leads to bacterial cell death. [] Rokitamycin, a 3"-O-propionyl derivative of this compound, demonstrates bactericidal activity against staphylococci at concentrations close to the minimum inhibitory concentration (MIC). [] This bactericidal effect is thought to be linked to the strong, "adhesive" binding of Rokitamycin to the ribosome. []
Q2: What is the structural characterization of this compound?
A2: this compound is a 16-membered macrolide antibiotic. [, , ] Its structure consists of a macrocyclic lactone ring with a diene and a 6-methylene-carboxaldehyde group. [] Additionally, it possesses a 4-O-isovalerylmycaminosyl mycarose disaccharide moiety attached to the macrolactone ring. [] While its exact molecular formula and weight are not explicitly stated in the provided abstracts, detailed structural information can be found in the cited research. [, ] Spectroscopic data, including 1H-NMR and 13C-NMR, have been used to confirm the structure of this compound and its derivatives. [, ]
Q3: How does the structure of this compound relate to its activity?
A3: Modifications to the this compound structure can significantly impact its antibacterial activity. Acylation of the 3"-hydroxyl group, particularly with acetyl or propionyl groups, enhances in vitro antibacterial activity against both susceptible and resistant microorganisms. [] Conversely, acylation at the C-3 and C-9 hydroxyl groups diminishes in vitro antibacterial activity. [] Rokitamycin, the 3"-O-propionyl derivative, displays enhanced activity against macrolide-resistant strains of Staphylococcus aureus and Streptococcus pyogenes, highlighting the significance of the 3"-O-propionyl group for overcoming resistance. []
Q4: What are the known resistance mechanisms to this compound and related compounds?
A4: While the provided abstracts don't elaborate on specific resistance mechanisms for this compound, they indicate that modifications to the macrolide structure, particularly at the 3"-position, can influence activity against resistant strains. [, ] This suggests that resistance mechanisms likely involve alterations in the bacterial ribosome target, affecting the binding of this compound and its analogs. Further research is needed to fully elucidate the specific resistance mechanisms associated with this antibiotic.
Q5: What is known about the pharmacokinetics of this compound and its derivatives?
A5: Studies show that the introduction of an acyl group at the C-3" hydroxyl group increases the serum levels of this compound derivatives. [] This increase is greater with 3"-O-acylation compared to 3-O-acylation. [] Notably, the 3"-O-propionyl derivative (Rokitamycin) achieves higher serum levels compared to the 3"-O-acetyl derivative. [] This highlights the impact of structural modifications on the pharmacokinetic profile of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。